molecular formula C23H19N3O7S B4059161 4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate

4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate

Cat. No.: B4059161
M. Wt: 481.5 g/mol
InChI Key: ILLLMNLHJDPUEC-PDGQHHTCSA-N
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Description

4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate is a useful research compound. Its molecular formula is C23H19N3O7S and its molecular weight is 481.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 481.09437113 g/mol and the complexity rating of the compound is 950. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Catalysis

Research demonstrates the utilization of similar sulfonamide and methoxyphenyl-containing compounds in synthesizing heterocyclic structures, which are crucial in medicinal chemistry and material science. For instance, Moosavi-Zare et al. (2013) employed disulfonic acid imidazolium chloroaluminate as a catalyst for synthesizing pyrazole derivatives, highlighting a green, simple, and efficient synthesis approach under solvent-free conditions (Moosavi-Zare et al., 2013). Similarly, the synthesis of pyrroles using surfactants in an aqueous medium by Kumar et al. (2017) underlines the importance of environmentally friendly methods in organic synthesis (Kumar et al., 2017).

Antimicrobial Studies

The synthesis and evaluation of antimicrobial activity of novel oxadiazoles by Aghekyan et al. (2020) indicate the potential of sulfonamide and methoxyphenyl moieties in contributing to bioactive compounds. This study underlines the relevance of structural modification in enhancing antimicrobial properties (Aghekyan et al., 2020). Furthermore, the work by Alsaedi et al. (2019) on pyrazolopyrimidines incorporated with sulfonyl groups showcases the synthesis of compounds with notable antimicrobial activities, suggesting the potential of incorporating such functional groups in drug development (Alsaedi et al., 2019).

Material Science and Hydrogel Modification

The functional modification of polyvinyl alcohol/acrylic acid hydrogels through amine compounds, as researched by Aly et al. (2015), demonstrates the adaptability of such chemical structures in modifying materials for potential medical applications. This study emphasizes the role of sulfonamide derivatives in enhancing the thermal stability and biological activities of modified polymers (Aly et al., 2015).

Properties

IUPAC Name

[2-methoxy-4-[(Z)-[3-methyl-5-oxo-1-(4-sulfamoylphenyl)pyrazol-4-ylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O7S/c1-14-18(22(27)26(25-14)16-6-8-17(9-7-16)34(24,29)30)12-15-5-10-19(21(13-15)31-2)33-23(28)20-4-3-11-32-20/h3-13H,1-2H3,(H2,24,29,30)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLLMNLHJDPUEC-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 2
Reactant of Route 2
4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 3
Reactant of Route 3
4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 5
Reactant of Route 5
4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate
Reactant of Route 6
Reactant of Route 6
4-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-methoxyphenyl 2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.